2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a trifluoromethyl group and two methyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and selectivity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenated compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Halogenated pyrazoles.
Scientific Research Applications
2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: : Investigated for its potential therapeutic effects in treating diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: can be compared to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 4-(trifluoromethyl)-1H-pyrazole
List of Similar Compounds
3,5-dimethyl-1H-pyrazole
4-(trifluoromethyl)-1H-pyrazole
2-(trifluoromethyl)-1H-pyrazole
3-(trifluoromethyl)-1H-pyrazole
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4-7(8(9,10)11)5(2)13(12-4)3-6(14)15/h3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVPJPMAGNNOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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